Bis(3-methylphenyl) 2-methylidenebutanedioate
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Overview
Description
Bis(3-methylphenyl) 2-methylidenebutanedioate is an organic compound with the chemical formula C18H18O4. . This compound is characterized by its ester functional groups and aromatic rings, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylphenyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 3-methylphenol with methylene butanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic esters.
Scientific Research Applications
Bis(3-methylphenyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of bis(3-methylphenyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical pathways. The aromatic rings may also interact with enzymes and receptors, influencing their activity and leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
o-Cresolphthalein: Another ester compound with similar aromatic structures.
Phenolphthalein: A related compound used as a pH indicator.
Thymolphthalein: Similar in structure and used in similar applications.
Uniqueness
Bis(3-methylphenyl) 2-methylidenebutanedioate is unique due to its specific ester configuration and the presence of 3-methylphenyl groups.
Properties
CAS No. |
77125-45-2 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
bis(3-methylphenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C19H18O4/c1-13-6-4-8-16(10-13)22-18(20)12-15(3)19(21)23-17-9-5-7-14(2)11-17/h4-11H,3,12H2,1-2H3 |
InChI Key |
HRFFOWJIFIXBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CC(=C)C(=O)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
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